SC144

gp130 STAT3 signaling

SC144 hydrochloride is the ONLY orally bioavailable small molecule that directly targets glycoprotein 130 (gp130/IL6ST) at the extracellular level—not downstream JAKs or STAT3. This unique mechanism induces gp130 phosphorylation and deglycosylation, abrogating STAT3 signaling with high selectivity for IL-6/LIF over other cytokines (e.g., IFN-γ, PDGF). With submicromolar IC50 values in both platinum-sensitive and platinum-resistant ovarian cancer cell lines, and proven in vivo oral xenograft efficacy, SC144 is irreplaceable for studies requiring systemic IL-6/STAT3 axis blockade. Essential for chemoresistance research and combination therapy models with paclitaxel. Procure the authentic gp130 inhibitor for reproducible, high-impact data.

Molecular Formula C16H11FN6O
Molecular Weight 322.30 g/mol
Cat. No. B2953520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC144
Molecular FormulaC16H11FN6O
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4
InChIInChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24)
InChIKeyUEADAWQSJOWXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SC144 Hydrochloride: A First-in-Class, Orally Active gp130 Inhibitor for Cancer and Inflammatory Research Procurement


SC144 hydrochloride (CAS: 917497-70-2) is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a key signal transducer in the IL-6/STAT3 oncogenic and inflammatory axis. SC144 binds to gp130 with an IC50 of 0.72 μM, inducing its phosphorylation and deglycosylation, which leads to the abrogation of STAT3 phosphorylation, nuclear translocation, and the suppression of downstream target genes [1]. It exhibits submicromolar potency in a panel of human ovarian cancer cell lines and demonstrates in vivo efficacy in mouse xenograft models [2].

Why SC144 Cannot Be Simply Replaced by Other STAT3 Pathway Inhibitors: The Procurement Case for a Direct gp130 Antagonist


Generic substitution with other STAT3 pathway inhibitors, such as JAK inhibitors (e.g., Ruxolitinib) or direct STAT3 inhibitors (e.g., Stattic, Niclosamide), is scientifically unsound due to SC144's unique mechanism of action. SC144 is the only orally available compound that directly targets gp130, the extracellular signal transducer, rather than inhibiting downstream kinases or transcription factors [1]. This upstream inhibition confers a distinct selectivity profile, blocking only gp130 ligands (IL-6, LIF) while sparing other pathways, and induces a unique proximal event—gp130 phosphorylation and deglycosylation—that is not replicated by other compounds in the class [2]. This fundamental mechanistic difference translates to different efficacy and selectivity profiles, making SC144 irreplaceable for specific research applications.

SC144 Quantitative Differentiation Guide: Direct Comparator Data for Informed Procurement


Mechanistic Differentiation: SC144 Induces gp130 Phosphorylation and Deglycosylation, Unlike Downstream Inhibitors

SC144 is the only compound known to induce phosphorylation of gp130 at Ser782 and its subsequent deglycosylation, an upstream event not observed with JAK inhibitors (e.g., Ruxolitinib) or direct STAT3 inhibitors (e.g., Stattic) [1]. This unique mechanism is directly linked to its ability to block gp130 ligand-triggered signaling [2]. In contrast, Ruxolitinib inhibits JAK1/2 kinases (IC50 of 3.3 nM and 2.8 nM, respectively) [3], and Stattic directly inhibits STAT3 activation (IC50 of 5.1 μM) .

gp130 STAT3 signaling phosphorylation

Potency in Ovarian Cancer Cell Lines: SC144 Demonstrates Submicromolar IC50 Values Superior to Raloxifene

SC144 demonstrates potent inhibition of cell growth in a panel of human ovarian cancer cell lines with IC50 values in the submicromolar range. For instance, its IC50 in the OVCAR-8 cell line is 0.72 μM [1]. In contrast, the gp130/IL-6 signaling disruptor Raloxifene shows significantly weaker activity, with reported IC50 values of 50.488 to 53.858 μM in liver cancer cells, though it has shown some effect in other models [2]. While a direct, side-by-side comparison in the same ovarian cancer cell line is not available, the cross-study data indicate SC144's superior potency in cells known to rely on gp130 signaling.

ovarian cancer cell viability IC50 raloxifene

Oral Bioavailability and In Vivo Efficacy: SC144 Demonstrates Oral Activity and Tumor Growth Delay Not Seen with Many Comparators

SC144 is distinguished by its oral bioavailability, a feature that is rare among gp130 inhibitors [1]. In vivo, oral administration of SC144 at 10 mg/kg daily significantly delayed tumor growth in a mouse xenograft model of human ovarian cancer [2]. In contrast, many direct STAT3 inhibitors like Stattic or Niclosamide lack this convenient oral route of administration and robust in vivo efficacy for oncology research. The clinical development of SC144 was noted to be delayed due to solubility and metabolic instability, but this does not detract from its utility as a research tool and has spurred the creation of 2nd-generation analogs with improved PK properties [3].

oral bioavailability in vivo xenograft ovarian cancer

Selectivity Profile: SC144 Inhibits Only gp130 Ligands, Unaffected by IFN-γ, SDF-1α, and PDGF

SC144 demonstrates a high degree of selectivity, inhibiting activation of downstream signaling pathways only when induced by gp130 ligands such as IL-6 and LIF [1]. It has no significant effect on pathways activated by non-gp130 ligands like IFN-γ, SDF-1α, and PDGF [2]. This contrasts with downstream JAK inhibitors like Ruxolitinib, which can block a broader range of cytokine signals, or STAT3 inhibitors like Niclosamide, which inhibit STAT3 regardless of the upstream stimulus . This selectivity minimizes off-target effects and allows for a more precise interrogation of the IL-6/gp130 axis.

selectivity gp130 IL-6 LIF STAT3

Combination Therapy Potential: SC144 Enhances Paclitaxel Efficacy in Pancreatic Cancer In Vivo

In an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC), the combination of SC144 with paclitaxel significantly reduced tumor weight and volume compared to single-agent therapy or control [1]. This in vivo efficacy was accompanied by a reduction in IL-6 levels in the mice's tumors and plasma [2]. While a direct comparator like Raloxifene showed similar enhancement of paclitaxel's anti-tumor effects in this same study, the combination of SC144 with paclitaxel offers a distinct mechanistic approach and represents a validated application for this compound in preclinical oncology research.

combination therapy paclitaxel pancreatic cancer in vivo

Optimal Research Scenarios for SC144 Procurement: Where Its Unique Profile Delivers Maximum Value


In Vivo Studies Requiring Orally Bioavailable gp130 Inhibition

SC144 is the preferred tool for any in vivo study where systemic, oral inhibition of the IL-6/gp130/STAT3 axis is required. Its demonstrated oral activity and ability to delay tumor growth in mouse xenograft models make it uniquely suited for this application, unlike many STAT3 pathway inhibitors that lack oral bioavailability or robust in vivo data [1].

Mechanistic Studies Distinguishing gp130-Dependent from JAK-Dependent Signaling

SC144's high selectivity for gp130 ligand-induced signaling (IL-6, LIF) without affecting other pathways (IFN-γ, SDF-1α, PDGF) makes it an essential control for dissecting the specific role of the gp130 co-receptor. It allows researchers to differentiate between effects mediated directly by gp130 versus those arising from general JAK/STAT activation [2].

Preclinical Combination Therapy Models in Pancreatic and Ovarian Cancer

SC144 has been shown to enhance the efficacy of standard chemotherapies like paclitaxel in preclinical models of pancreatic cancer [3]. Its use in combination studies is validated by in vivo data showing reduced tumor growth and, in the case of SC144, reduced IL-6 levels, making it a valuable compound for research into novel combination regimens for these malignancies.

Overcoming Chemoresistance in Ovarian Cancer Research

SC144 exhibits potent cytotoxicity against both platinum-sensitive and platinum-resistant ovarian cancer cell lines, with submicromolar IC50 values in resistant lines like NCI/ADR-RES (Paclitaxel/Doxorubicin-resistant, IC50=0.43 μM) and HEY (Cisplatin-resistant, IC50=0.88 μM) [4]. This suggests a unique potential for studying mechanisms of chemoresistance and developing strategies to overcome it.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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